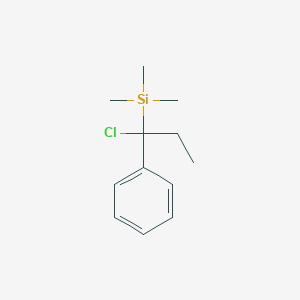
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the oxathiaphospholane family, which contains both phosphorus and sulfur atoms in a five-membered ring
Métodos De Preparación
The synthesis of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one typically involves the reaction of phosphorus oxychloride with a suitable diol, such as 2,2-dimethyl-1,3-propane diol, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent, such as dry toluene, under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form stable complexes with various molecular targets, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparación Con Compuestos Similares
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one can be compared with other similar compounds, such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar phosphorus-containing ring structure but differs in its substituents and reactivity.
2-Chloro-1,3-dioxaphospholane 2-oxide: Another related compound with a different ring size and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
91571-77-6 |
|---|---|
Fórmula molecular |
C2H4ClO2PS |
Peso molecular |
158.54 g/mol |
Nombre IUPAC |
2-chloro-1,3,2λ5-oxathiaphospholane 2-oxide |
InChI |
InChI=1S/C2H4ClO2PS/c3-6(4)5-1-2-7-6/h1-2H2 |
Clave InChI |
UHAVBAZCTMUORU-UHFFFAOYSA-N |
SMILES canónico |
C1CSP(=O)(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


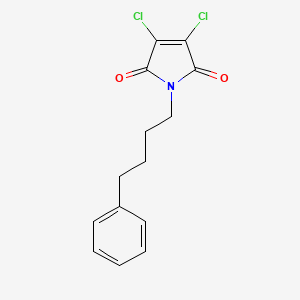
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
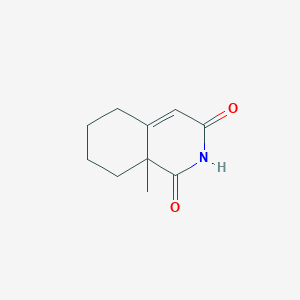
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
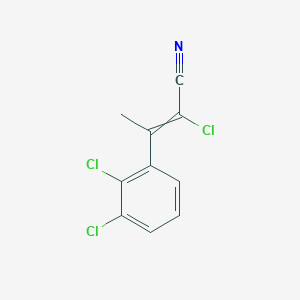
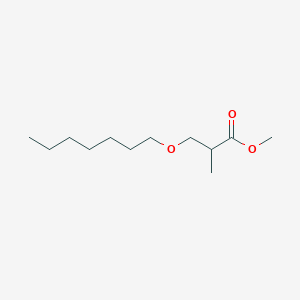
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
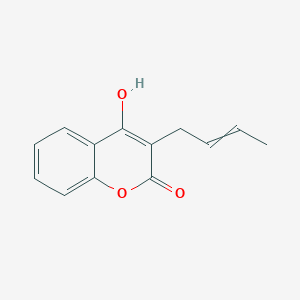

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
